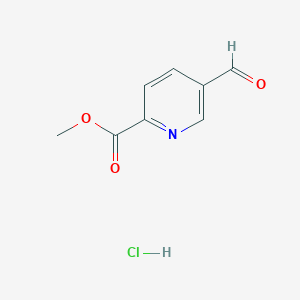

Methyl 5-formylpyridine-2-carboxylate;hydrochloride

Description

Methyl 5-formylpyridine-2-carboxylate;hydrochloride is an organic compound with the molecular formula C8H7NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Properties

IUPAC Name |

methyl 5-formylpyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3.ClH/c1-12-8(11)7-3-2-6(5-10)4-9-7;/h2-5H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHLDZGEWRIFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formylpyridine-2-carboxylate;hydrochloride can be synthesized through several methods. One common method involves the reaction of 5-formylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, 5-formylpyridine-2-carboxylic acid and methanol, are mixed in large reactors with a suitable catalyst. The reaction mixture is heated to reflux, and the ester product is continuously removed and purified. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which is then crystallized and dried for use.

Chemical Reactions Analysis

Oxidation of the Formyl Group

The formyl (-CHO) group undergoes oxidation to form a carboxylic acid (-COOH) under mild oxidizing conditions. This reaction is critical for synthesizing pyridine-based dicarboxylic acids:

Key Notes :

-

The reaction proceeds via radical intermediates in acidic media.

-

Yields depend on temperature and oxidant concentration.

Ester Hydrolysis

The methyl ester group (-COOCH) is susceptible to acidic or basic hydrolysis, yielding 5-formylpyridine-2-carboxylic acid. Hydrochloride conditions accelerate acid-catalyzed hydrolysis:

Kinetic Data :

| Condition | Rate Constant (k, s) | Half-life (t) |

|---|---|---|

| 1M HCl, 80°C | 36 min |

This reaction is pivotal for generating intermediates in pharmaceutical synthesis .

Condensation Reactions

The formyl group participates in Schiff base formation with primary amines or hydrazines. For example, reaction with thiosemicarbazide forms a thiosemicarbazone derivative:

Applications :

-

The resulting thiosemicarbazones exhibit antiproliferative activity in cancer cell lines .

-

Copper(II) coordination enhances stability and bioactivity .

Nucleophilic Addition

The formyl group undergoes nucleophilic addition with Grignard reagents or organometallics. For instance, reaction with methylmagnesium bromide yields a secondary alcohol:

Limitations :

-

Steric hindrance from the pyridine ring may reduce reaction efficiency.

Cyclization Reactions

Under basic conditions, the formyl and ester groups participate in intramolecular cyclization. For example:

Mechanism :

-

Deprotonation of the formyl α-hydrogen.

-

Nucleophilic attack on the ester carbonyl.

-

Cyclization with elimination of methanol.

Cross-Coupling Reactions

The pyridine ring facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):

Key Factors :

-

Electron-withdrawing groups (ester, formyl) enhance reactivity.

-

Substituent positions influence regioselectivity.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-formylpyridine-2-carboxylate;hydrochloride is being studied for its potential pharmacological activities. Its derivatives have shown promise in:

- Antimicrobial Activity : Compounds derived from methyl 5-formylpyridine-2-carboxylate have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives have been synthesized that exhibit minimum inhibitory concentrations (MIC) in the range of 1.95 to 15.63 µg/mL against specific bacterial strains .

- Anticancer Properties : Research indicates that certain derivatives of this compound may act as inhibitors of mitogen-activated protein kinase, which is involved in cell signaling pathways related to cancer progression .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : Its formyl group allows for further functionalization, making it a useful precursor for synthesizing more complex heterocyclic compounds and pharmaceuticals .

- Synthesis of Thiourea Derivatives : Methyl 5-formylpyridine-2-carboxylate can be used to create thiourea derivatives, which have been reported to possess enhanced biological activities, including antifungal and antioxidant effects .

Material Science

This compound is also explored for its applications in material science:

- Chemical Sensors : Due to its ability to form chelates with metal ions, methyl 5-formylpyridine-2-carboxylate is being investigated for use in chemical sensors and biosensors. These sensors can detect various biological and chemical species, making them valuable in medical diagnostics .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, methyl 5-formylpyridine-2-carboxylate was found to exhibit notable activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that informs the design of more potent derivatives .

Case Study 2: Anticancer Research

A series of experiments assessed the anticancer potential of derivatives synthesized from methyl 5-formylpyridine-2-carboxylate. The results indicated that certain compounds inhibited cell proliferation in HepG2 liver cancer cells at low concentrations, suggesting their potential as leads for new cancer therapeutics .

Mechanism of Action

The mechanism of action of Methyl 5-formylpyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound’s formyl and ester groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 5-formylpyridine-2-carboxylate;hydrochloride can be compared with other similar compounds such as:

Methyl 2-fluoropyridine-4-carboxylate: Similar in structure but contains a fluorine atom, which can alter its reactivity and biological activity.

Methyl 5-hydroxymethylpyridine-2-carboxylate: A reduction product of this compound, differing by the presence of a hydroxymethyl group instead of a formyl group.

Methyl 5-carboxypyridine-2-carboxylate: An oxidation product, containing a carboxylic acid group instead of a formyl group.

These compounds share a pyridine core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Biological Activity

Methyl 5-formylpyridine-2-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, applications in drug development, and comparative studies with related compounds.

- Chemical Formula : C₈H₇NO₃

- Molecular Weight : 165.15 g/mol

- CAS Number : 55876-91-0

- Appearance : White to yellow or reddish beige solid

Methyl 5-formylpyridine-2-carboxylate; hydrochloride exhibits biological activity primarily through its role as an enzyme inhibitor. The compound's formyl and ester groups are crucial for its interaction with specific enzymes, allowing it to bind to active sites and modulate enzymatic activity. This inhibition can lead to various physiological effects, making it a valuable candidate for further research in pharmacology.

Biological Applications

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which is critical in the development of therapeutic agents targeting diseases such as cancer and inflammation .

- Drug Development : It serves as a building block in the synthesis of biologically active compounds, particularly those with anti-inflammatory and anticancer properties. Research has indicated promising results in the synthesis of derivatives that enhance therapeutic efficacy .

- Industrial Uses : Beyond medicinal applications, it is utilized in the production of fine chemicals and as a precursor for industrial catalysts, highlighting its versatility in both laboratory and industrial settings .

Comparative Studies

To understand the biological activity of Methyl 5-formylpyridine-2-carboxylate; hydrochloride better, it is useful to compare it with similar compounds:

| Compound Name | Structure Difference | Biological Activity |

|---|---|---|

| Methyl 2-fluoropyridine-4-carboxylate | Contains a fluorine atom | Altered reactivity and potential activity |

| Methyl 5-hydroxymethylpyridine-2-carboxylate | Hydroxymethyl group instead of formyl | Reduced biological activity |

| Methyl 5-carboxypyridine-2-carboxylate | Contains a carboxylic acid group | Different enzyme inhibition profile |

These comparisons reveal how modifications to the core structure can significantly influence biological activity and potential therapeutic applications.

Study on Antiproliferative Activity

A notable study investigated the antiproliferative effects of derivatives based on Methyl 5-formylpyridine-2-carboxylate; hydrochloride against various cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values in the nanomolar range, demonstrating high cytotoxicity against human cancer cells .

Enzyme Inhibition Mechanism

Research has shown that Methyl 5-formylpyridine-2-carboxylate; hydrochloride can effectively inhibit ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis. This inhibition leads to decreased proliferation of cancer cells, providing a potential mechanism for its anticancer properties .

Q & A

Q. What are the key synthetic pathways for Methyl 5-formylpyridine-2-carboxylate;hydrochloride, and how can intermediates be optimized for yield?

The synthesis typically involves functionalization of a pyridine core. A common approach includes:

- Formylation : Introducing the formyl group at the 5-position via Vilsmeier-Haack reaction or directed ortho-metalation followed by quenching with DMF.

- Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions or via diazomethane.

- Hydrochloride salt formation : Treatment with HCl gas or concentrated HCl in a solvent like diethyl ether. Optimization may involve adjusting reaction temperatures (e.g., 0–5°C for formylation to prevent over-oxidation) and stoichiometric ratios of reagents (e.g., POCl₃ in Vilsmeier-Haack) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the formyl proton (δ ~9.8–10.2 ppm) and ester carbonyl (δ ~165–170 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation pattern.

- HPLC : Purity analysis using reversed-phase C18 columns with UV detection at 254 nm. Cross-referencing with PubChem data (e.g., InChIKey, SMILES) ensures structural consistency .

Q. How does the hydrochloride salt enhance the compound’s suitability for biological studies?

The hydrochloride form improves aqueous solubility and stability, facilitating in vitro assays (e.g., enzyme inhibition studies) and pharmacokinetic profiling. Stability tests under varying pH (e.g., 1.2 for gastric fluid simulation) and thermal conditions (25–40°C) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from side reactions (e.g., over-oxidation of the formyl group or ester hydrolysis). Mitigation strategies include:

- Reaction monitoring : Use TLC or in situ IR to track intermediate formation.

- Protecting groups : Temporarily protect the formyl group (e.g., as an acetal) during esterification.

- Statistical optimization : Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., DMF vs. THF) and catalyst loading .

Q. What methodologies are employed to study the compound’s reactivity in nucleophilic addition reactions?

The formyl group participates in:

- Condensation reactions : With hydrazines to form hydrazones (monitored by loss of aldehyde proton in NMR).

- Grignard additions : In dry THF, yielding secondary alcohols. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify reaction rates, while DFT calculations predict regioselectivity .

Q. How can in vitro and in vivo metabolic stability of this compound be assessed?

- In vitro : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key Phase I metabolites may include oxidized pyridine rings or demethylated esters.

- In vivo : Radiolabel the compound (¹⁴C at the methyl ester) and track excretion profiles in rodent models. Comparative studies with analogues (e.g., ethyl esters) clarify structure-metabolism relationships .

Data Analysis and Mechanistic Questions

Q. What computational tools are used to predict the binding affinity of this compound to biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases or dehydrogenases).

- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure experimental Kd values .

Q. How do researchers analyze conflicting bioactivity data across cell lines or assays?

- Dose-response normalization : Use Z-factor or strictly standardized mean difference (SSMD) to account for assay variability.

- Orthogonal assays : Confirm results with alternate methods (e.g., fluorescence-based vs. luminescence readouts).

- Pathway analysis : RNA-seq or phosphoproteomics identifies off-target effects or compensatory mechanisms .

Stability and Degradation Studies

Q. What are the dominant degradation pathways of this compound under accelerated storage conditions?

- Hydrolysis : Ester cleavage in aqueous buffers (pH >7) forms 5-formylpyridine-2-carboxylic acid.

- Oxidation : Formyl group degradation to carboxylic acid under light or O2. Stability-indicating HPLC methods (e.g., gradient elution with 0.1% TFA in acetonitrile/water) quantify degradation products .

Q. How can forced degradation studies guide formulation development for this compound?

Expose to stress conditions:

- Thermal : 40–60°C for 4 weeks.

- Photolytic : UV light (ICH Q1B guidelines).

- Humidity : 75% RH for 2 weeks.

Data inform excipient selection (e.g., antioxidants like BHT) and packaging (amber glass to limit light exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.